Chemical structure and physical properties of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro-
Chemical structure and physical properties of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro-
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro-, a fascinating amphiphilic molecule with potential applications spanning from industrial processes to pharmaceutical sciences. By synthesizing established chemical principles with data on analogous compounds, this document aims to equip researchers with the foundational knowledge necessary to explore the synthesis, properties, and applications of this and related 2-alkyl-imidazoline derivatives.
Introduction: The Amphiphilic Nature of 2-Alkyl-Imidazolines
1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro-, also known by its IUPAC name 2-(2-Hexyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-ol, belongs to the class of 2-imidazoline derivatives. These compounds are characterized by a five-membered heterocyclic ring containing two nitrogen atoms, one of which is part of an amidine functional group. The defining feature of the subject molecule is its amphiphilic nature, arising from the combination of a hydrophilic head group and a hydrophobic tail. The hydrophilic portion consists of the imidazoline ring and the N-hydroxyethyl substituent, which can engage in hydrogen bonding and protonation. The hydrophobic character is imparted by the six-carbon hexyl chain at the 2-position of the imidazoline ring. This dual character is the primary driver of the surface-active properties and self-assembly behavior of these molecules, making them valuable in a range of applications.
The imidazole moiety is a well-known scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Its derivatives have been investigated for a wide array of biological activities, including as antihypertensive, analgesic, and antidepressant agents.[2] The incorporation of a lipid-like tail, as in the case of the 2-hexyl substituent, opens up possibilities for its use in drug delivery systems, such as forming micelles or modifying the surface of nanoparticles.[3][4]
Chemical Structure and Identification
The chemical structure of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- is fundamental to understanding its properties and reactivity.
Caption: 2D Chemical Structure of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro-.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2-(2-Hexyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-ol | [5] |
| CAS Number | 68966-42-7 | [5] |
| Molecular Formula | C11H22N2O | [5][6] |
| Molecular Weight | 198.31 g/mol | [5] |
| SMILES | CCCCCCC1=NCCN1CCO | [5][6] |
| InChI | 1S/C11H22N2O/c1-2-3-4-5-6-11-12-7-8-13(11)9-10-14/h14H,2-10H2,1H3 | [6] |
Physicochemical Properties
Table 2: Predicted and Analogous Physicochemical Properties
| Property | Predicted/Analogous Value | Notes and Source |
| LogP (predicted) | 1.2 | A measure of lipophilicity.[6] |
| Predicted Collision Cross Section ([M+H]+) | 149.3 Ų | Calculated using CCSbase.[6] |
| Physical State | Likely a viscous liquid or low-melting solid at room temperature. | Based on the properties of other 2-alkyl-imidazolines.[7] |
Synthesis of 2-Alkyl-Imidazolines: A Methodological Overview
The synthesis of 2-imidazolines is a well-established process in organic chemistry. The most common and direct route involves the condensation reaction between a carboxylic acid or its derivative (such as a nitrile or ester) and a 1,2-diamine.[8] For the synthesis of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro-, the logical precursors are heptanoic acid (or a derivative) and N-(2-hydroxyethyl)ethylenediamine.
The reaction typically proceeds in two stages: an initial amidation to form an N-acyl-N'-(2-hydroxyethyl)ethylenediamine intermediate, followed by an intramolecular cyclization with the elimination of a second molecule of water to form the imidazoline ring. This cyclization is usually promoted by heat.[9]
Caption: General synthetic pathway for 2-hexyl-4,5-dihydro-1H-imidazole-1-ethanol.
Experimental Protocol: Microwave-Assisted Solvent-Free Synthesis
Microwave-assisted organic synthesis has emerged as a rapid and efficient alternative to conventional heating. For the preparation of long-chain 2-alkyl-1-(2-hydroxyethyl)-2-imidazolines, a solvent-free microwave-assisted method has been reported, offering high yields and significantly reduced reaction times.[10] The following is a representative protocol adapted for the synthesis of the title compound.
Materials:
-
Heptanoic acid (1.0 eq)
-
N-(2-hydroxyethyl)ethylenediamine (1.05 eq)
-
Microwave reactor
Procedure:
-
Reactant Charging: In a microwave-safe reaction vessel equipped with a magnetic stirrer, add heptanoic acid and N-(2-hydroxyethyl)ethylenediamine in the specified molar ratio.
-
Microwave Irradiation: Place the vessel in the microwave reactor. The reaction is typically carried out in a two-step heating program:
-
Amidation Step: Heat the mixture to 160°C and hold for 10-15 minutes. This stage facilitates the initial formation of the amide intermediate with the removal of one equivalent of water.
-
Cyclization Step: Increase the temperature to 220°C and maintain for an additional 10-15 minutes to promote the intramolecular cyclization to the imidazoline, with the elimination of a second equivalent of water.
-
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by measuring the amount of water collected.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro-.
Causality Behind Experimental Choices:
-
Solvent-Free Conditions: This approach is environmentally friendly and simplifies the work-up procedure by eliminating the need for solvent removal.
-
Microwave Heating: Microwave irradiation provides rapid and uniform heating, which significantly accelerates the reaction rate compared to conventional oil bath heating.
-
Two-Step Heating: The staged temperature profile allows for the controlled formation of the amide intermediate before pushing the reaction towards the final cyclized product, which can improve the overall yield and purity.
Potential Applications
The unique amphiphilic structure of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- suggests a variety of potential applications, primarily driven by its surface activity and the inherent biological potential of the imidazoline scaffold.
Corrosion Inhibition
Long-chain 2-alkyl-imidazolines are widely recognized as effective corrosion inhibitors, particularly in the oil and gas industry.[10][11] Their mechanism of action involves the adsorption of the imidazoline molecules onto the metal surface, forming a protective hydrophobic film.
Caption: Mechanism of corrosion inhibition by 2-alkyl-imidazolines.
The nitrogen atoms in the imidazoline ring act as the anchoring group, adsorbing onto the metal surface through a combination of electrostatic interactions and the formation of coordinate bonds.[12][13] The hydrophobic hexyl tails then orient themselves away from the surface, creating a barrier that prevents corrosive species like water and CO2 from reaching the metal.[11]
Surfactant and Emulsifier
The amphiphilic nature of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- makes it a potential surfactant. In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), these molecules can self-assemble into micelles.[14] In these aggregates, the hydrophobic hexyl tails are sequestered in the core, while the hydrophilic imidazoline-ethanol head groups are exposed to the water. This property is useful for solubilizing nonpolar substances in aqueous media and for forming stable emulsions.
Potential in Drug Development
The imidazoline ring is a privileged scaffold in medicinal chemistry.[1] Imidazoline derivatives have been investigated for a wide range of pharmacological activities.[2] The amphiphilic nature of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- makes it an interesting candidate for drug delivery applications. For example, it could be used to:
-
Formulate drug-loaded micelles: The hydrophobic core of the micelles could encapsulate poorly water-soluble drugs, improving their bioavailability.[3]
-
Surface-modify nanoparticles: The imidazoline derivative could be used to coat nanoparticles, potentially improving their stability, biocompatibility, and cellular uptake.[4]
-
Act as a permeation enhancer: The surfactant properties might facilitate the transport of drugs across biological membranes.
Analytical Characterization
For a research or drug development setting, proper analytical characterization is crucial.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) is a suitable technique for the analysis and purification of 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro-. A reverse-phase (RP) HPLC method has been described for this compound.[15]
Typical RP-HPLC Conditions:
-
Column: C18 stationary phase
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with an acidic modifier like phosphoric acid or formic acid for mass spectrometry compatibility.
-
Detection: UV detection or mass spectrometry (MS).
This method can be scaled up for preparative separation to isolate impurities or for pharmacokinetic studies.[15]
Safety and Handling
While specific toxicity data for 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- is not available, related long-chain alkyl hydroxyethyl imidazolines are known to be skin and eye irritants. Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion and Future Perspectives
1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- is an amphiphilic molecule with a rich chemical character that suggests a range of potential applications. While its primary documented use is analogous to other long-chain alkyl imidazolines as a corrosion inhibitor and surfactant, the presence of the biologically relevant imidazoline core opens up exciting avenues for exploration in the pharmaceutical and biomedical fields.
Future research should focus on the experimental determination of its physicochemical properties, the optimization of its synthesis, and a thorough investigation of its biological activities. In particular, its self-assembly properties and its potential as a component in drug delivery systems warrant further investigation. The insights and methodologies presented in this guide provide a solid foundation for researchers and scientists to unlock the full potential of this and other related 2-alkyl-imidazoline derivatives.
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